molecular formula C6H3BrFNO2 B1292196 5-Bromo-2-fluoronicotinic acid CAS No. 29241-66-5

5-Bromo-2-fluoronicotinic acid

Cat. No. B1292196
CAS RN: 29241-66-5
M. Wt: 220 g/mol
InChI Key: VUGXRWXIIOSMCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoronicotinic acid involves adding the compound (2.20 g, 10 mmol) to a solution with 10 mL THF and 0.5 mL double-distilled water under room temperature. The mixture is stirred for 30 minutes, then filtered. The filtrate is left to evaporate in air. After several days, colorless block crystals are obtained, with a yield of 73.2% based on 5-bromo-2-fluoronicotinic acid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoronicotinic acid is nearly co-planar. The bond lengths of C—F and C—Br are 1.334 and 1.888 Å, respectively. The carboxyl group is protonated and the N atom from the pyridine is not protonated, which is confirmed by X-ray diffraction .

Scientific Research Applications

Crystallography and Structural Analysis

5-Bromo-2-fluoronicotinic acid: has been utilized in crystallography to determine the crystal structure of compounds. The orthorhombic crystal system of this compound, with specific lattice parameters, allows researchers to understand the molecular geometry and electron distribution within the molecule . This information is crucial for predicting reactivity and interaction with other molecules.

Safety and Hazards

5-Bromo-2-fluoronicotinic acid is classified as a warning substance with hazard statements H315-H319-H335. Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

5-bromo-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXRWXIIOSMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641049
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoronicotinic acid

CAS RN

29241-66-5
Record name 5-Bromo-2-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-2-fluoronicotinate (90 mg, 0.38 mmol) in 2 mL of THF was added 1N NaOH (1.0 mL, 1.0 mmol) at room temperature. The reaction was stirred at room temperature for 2 h before it was neutralized by 1.0 mL of 1N HCl. The solution was then concentrated under reduced pressure and the residue was purified on preparative (RP) HPLC to provide 5-Bromo-2-fluoronicotinic acid (55 mg).
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 5-Bromo-2-fluoronicotinic acid?

A1: Determining the crystal structure of a compound like 5-Bromo-2-fluoronicotinic acid provides valuable insights into its three-dimensional arrangement at the molecular level []. This information is crucial for understanding various physicochemical properties, such as solubility, stability, and even potential interactions with other molecules. Knowing the precise arrangement of atoms within the crystal lattice can also guide further research into its potential applications, such as in materials science or drug discovery.

Q2: What key structural information about 5-Bromo-2-fluoronicotinic acid is revealed in the research abstract?

A2: The abstract provides several key pieces of structural information about 5-Bromo-2-fluoronicotinic acid:

  • Molecular Formula: C6H5BrFNO3 []
  • Crystal System: Orthorhombic []
  • Lattice Parameters: a = 3.9894(4) Å, b = 13.6128(11) Å, c = 14.7495(12) Å []
  • Unit Cell Volume: V = 801.00(12) Å3 []
  • Number of Molecules per Unit Cell (Z): 4 []

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